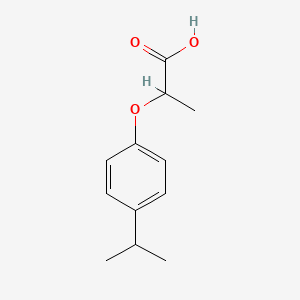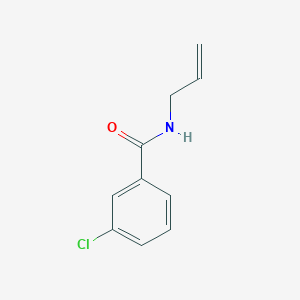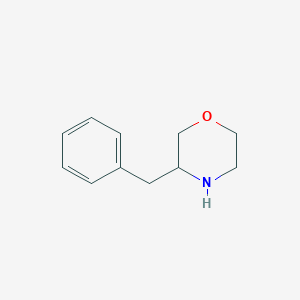
3-Benzylmorpholine
概要
説明
3-Benzylmorpholine (3-BzM) is an organic compound that is used in a variety of industrial and scientific applications. It is a colorless liquid with a faint odor and a boiling point of 118-120 °C. 3-BzM is a cyclic amine that is derived from morpholine, a five-membered heterocyclic compound containing one nitrogen atom. It is a versatile compound that has been used in a variety of laboratory experiments, including synthesis, reaction studies, and biological studies.
科学的研究の応用
1. Pharmaceutical Development
3-Benzylmorpholine and its derivatives are explored in the pharmaceutical industry for various therapeutic applications. Notably, derivatives of 2-aminomethyl-4-benzylmorpholine have been identified as potent CCR3 chemokine receptor antagonists. These compounds have shown effectiveness in the treatment of asthma, allergic rhinitis, and other inflammatory diseases, with some displaying affinities in the 10 – 100 pM range. One of the derivatives, 766994, has advanced to Phase II clinical trials for asthma and allergic rhinitis treatment (Expert Opinion on Therapeutic Patents, 2004).
2. Chemical Synthesis and Analysis
The synthesis and characterization of this compound derivatives have been subjects of scientific interest. Studies have focused on the synthesis of compounds like 3-fluorophenmetrazine (3-FPM), which is a phenmetrazine analog and represents one of many phenylmorpholines designed for treatment options in areas such as obesity and drug dependence. Analytical characterization of these compounds is crucial for understanding their properties and potential applications (Drug Testing and Analysis, 2017).
3. Polymer Science
In polymer science, this compound derivatives have been used in the development of novel materials. A study demonstrated the synthesis of a this compound-2,5-dione monomer from the natural amino acid l-phenylalanine. This monomer was used to synthesize a poly(ester amide) homopolymer via ring-opening polymerization, which shows potential as a drug delivery vehicle, especially for hydrophobic drugs with aromatic moieties (Macromolecular Rapid Communications, 2022).
4. Environmental Research
Benzylmorpholine compounds like 3-Benzylidene camphor (3BC) are studied for their environmental impact, especially in aquatic ecosystems. 3BC, used in personal care products for UV protection, has been shown to affect the reproduction and development of fish species like Pimephales promelas in a dose-dependent manner (Toxicological Sciences, 2006).
5. Analytical Chemistry
In analytical chemistry, the structural and physicochemical properties of benzylmorpholine compounds are of significant interest. Research has been conducted on the synthesis, crystal structure analysis, and spectral investigations of compounds like 4-benzyl-5-oxomorpholine-3-carbamide. Such studies provide insights into the reactivity, stability, and potential bioactivity of these compounds (Journal of Molecular Structure, 2017).
Safety and Hazards
作用機序
Target of Action
3-Benzylmorpholine is a compound that has been developed with stimulant and anorectic effects . .
Mode of Action
It is related to both pipradrol and phenmetrazine , which are known to work by increasing the levels of certain chemicals in the brain to maintain mental balance.
Biochemical Pathways
Given its relation to pipradrol and phenmetrazine , it might be involved in the modulation of neurotransmitter pathways, particularly those involving dopamine and norepinephrine.
Result of Action
As a compound with stimulant and anorectic effects , it may influence neuronal activity and potentially impact appetite regulation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets.
特性
IUPAC Name |
3-benzylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXCLMMIDIVSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7684-27-7 | |
| Record name | 3-benzylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes poly(3-benzylmorpholine-2,5-dione) a potentially useful material for drug delivery?
A1: The research highlights that poly(this compound-2,5-dione) is a promising material for drug delivery for several reasons []:
- Amphiphilic Block Copolymer Formation: The study demonstrates the successful synthesis of amphiphilic block copolymers by using hydroxyl-functionalized poly(ethylene glycol) and poly(2-ethyl-2-oxazoline) as macroinitiators during the ring-opening polymerization of this compound-2,5-dione []. Amphiphilic block copolymers are known to self-assemble into nanoparticles in aqueous solutions, offering a means to encapsulate and deliver hydrophobic drugs.
Q2: How was the polymerization of this compound-2,5-dione controlled to produce well-defined polymers?
A2: The researchers employed a ring-opening polymerization technique with a binary catalyst system consisting of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl-2-thiourea (TU) []. This specific catalyst combination, along with a controlled monomer-to-initiator ratio, allowed for precise control over the polymerization process. Kinetic studies demonstrated that this approach yielded polymers with well-defined molar masses and low dispersities, indicating a high degree of control over the polymer chain length and architecture [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


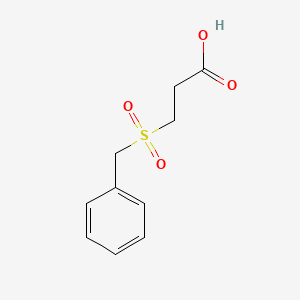
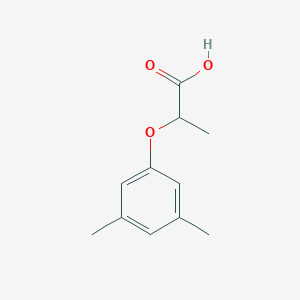
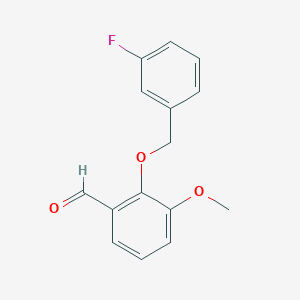
![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)
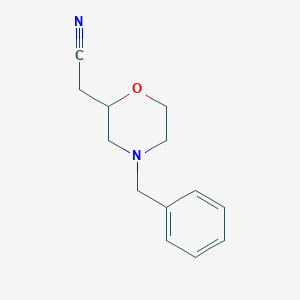
![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)
